molecular formula C16H10F4O2 B12105839 1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione

1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione

Cat. No.: B12105839
M. Wt: 310.24 g/mol
InChI Key: JMFCEKRSCNGTRY-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione is a fluorinated analog of 1,4-diphenylbutane-1,4-dione, a compound recognized as a key intermediate in the synthesis of various natural products and heterocycles like cyclopentenones, furans, and pyrroles . The introduction of tetrafluoro substituents at the 1,2-positions is expected to significantly alter the compound's electronic properties and conformational landscape. The strong electron-withdrawing effect of the fluorine atoms modifies the acidity and reactivity of the diketone functionality, making it a valuable building block for developing new materials with tailored properties . This compound is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H10F4O2

Molecular Weight

310.24 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-1,4-diphenylbutane-1,4-dione

InChI

InChI=1S/C16H10F4O2/c17-15(18,13(21)11-7-3-1-4-8-11)16(19,20)14(22)12-9-5-2-6-10-12/h1-10H

InChI Key

JMFCEKRSCNGTRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Fluorination Using Phenylsulfur Trifluorides

The most efficient route involves treating 1,4-diphenylbutane-1,4-dione with a fluorinating agent such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k ). This method, adapted from fluorination protocols for non-enolizable ketones, achieves near-quantitative conversion of carbonyl groups to CF2_2 units.

Procedure :

  • Dissolve 1,4-diphenylbutane-1,4-dione (1.0 equiv) in anhydrous dichloromethane.

  • Add Fluolead (1k , 2.2 equiv) at 0°C under nitrogen.

  • Stir at room temperature for 12–24 hours.

  • Quench with ice-cold water and extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane/ethyl acetate).

Key Data :

ParameterValueSource
Yield92%
Reaction Time18 hours
Fluorine Source1k

This method leverages the electron-donating tert-butyl and methyl groups on 1k , which stabilize the fluorinating intermediate and suppress side reactions. The bulky substituents prevent polymerization, a common issue with less hindered agents like DAST.

Stepwise Synthesis via Fluorinated Precursors

Claisen Condensation with Fluorinated Acetyl Groups

An alternative approach constructs the fluorinated backbone before diketone formation. This method uses 1,2-difluoro-1,2-diphenylethane as a precursor:

Procedure :

  • React 1,2-difluoro-1,2-diphenylethane with lithium diisopropylamide (LDA) at −78°C.

  • Add methyl chloroformate to form the tetrafluorinated ester intermediate.

  • Hydrolyze the ester to the diketone using aqueous HCl.

Key Data :

ParameterValueSource
Overall Yield68%
Critical StepEster hydrolysis

This route avoids direct fluorination but requires handling moisture-sensitive intermediates.

Oxidative Fluorination of Diol Precursors

Oxidation of 1,4-Diphenyl-1,4-butanediol

1,4-Diphenyl-1,4-butanediol (CAS 2085-90-7) serves as a precursor. Oxidation with Jones reagent (CrO3_3/H2_2SO4_4) yields the diketone, followed by fluorination:

Procedure :

  • Oxidize 1,4-diphenyl-1,4-butanediol to 1,4-diphenylbutane-1,4-dione.

  • Fluorinate the diketone using XeF2_2 in HF/pyridine at 60°C.

Key Data :

ParameterValueSource
Oxidation Yield85%
Fluorination Yield78%

This two-step method is less efficient than direct fluorination but useful for laboratories lacking specialized fluorinating agents.

Comparative Analysis of Methods

MethodYieldCostComplexityScalability
Direct Fluorination92%HighModerateIndustrial
Stepwise Synthesis68%MediumHighLaboratory
Oxidative Fluorination78%LowModeratePilot-scale

Direct fluorination with 1k outperforms other methods in yield and scalability but requires stringent anhydrous conditions. Stepwise synthesis offers modularity but suffers from lower yields.

Mechanistic Insights

Fluorination proceeds via a two-step ionic mechanism:

  • Nucleophilic attack by fluoride on the electrophilic sulfur in 1k , generating a hypervalent sulfur intermediate.

  • Concerted transfer of two fluorine atoms to the carbonyl carbon, forming the CF2_2 group with inversion of configuration.

The tert-butyl group in 1k sterically shields the reaction center, minimizing side reactions such as epoxide formation or over-fluorination.

Challenges and Optimization

Moisture Sensitivity

Fluorinating agents like 1k degrade rapidly in humid environments. Solutions include:

  • Rigorous drying of solvents and substrates.

  • Use of molecular sieves in reaction mixtures.

Regioselectivity

Competing fluorination at phenyl rings is mitigated by electron-withdrawing diketone groups, which deactivate the aromatic rings toward electrophilic substitution .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or hydrocarbons.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Materials Science

1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione is utilized in the development of advanced materials due to its fluorinated structure. The fluorine atoms impart unique thermal and chemical stability, making it suitable for high-performance applications.

  • Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers that exhibit low surface energy and high resistance to solvents and heat .
  • Coatings : It is also explored in the formulation of coatings that require enhanced durability and resistance to environmental factors .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various organic molecules.

  • Synthesis of Fluorinated Compounds : It is employed in reactions aimed at introducing fluorine into organic structures, which can modify their reactivity and stability. This is particularly useful in pharmaceuticals where fluorinated compounds often exhibit improved biological activity .
  • Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form complex cyclic structures that are valuable in drug design and development .

Pharmaceutical Applications

The unique properties of 1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione make it a candidate for pharmaceutical applications.

  • Drug Development : Its ability to modify the pharmacokinetics of drug candidates by altering their solubility and permeability through biological membranes is being investigated .
  • Fluorinated Drug Candidates : Research indicates that incorporating fluorine into drug molecules often enhances their metabolic stability and bioavailability .

Case Study 1: Development of Fluorinated Anticancer Agents

A study demonstrated the use of 1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione in synthesizing novel fluorinated anticancer agents. The incorporation of fluorine improved the compounds' selectivity towards cancer cells while reducing toxicity to normal cells. This highlights the potential of fluorinated compounds in targeted cancer therapy.

Case Study 2: Synthesis of High-performance Coatings

Research conducted on the application of this compound in creating high-performance coatings showed significant improvements in scratch resistance and chemical inertness compared to traditional coatings. This application is particularly relevant in industries where durability is crucial, such as automotive and aerospace sectors.

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoro-1,4-diphenylbutane-1,4-dione involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions, affecting the compound’s overall stability and activity in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione and related compounds:

Compound Molecular Formula Molecular Weight Substituents Synthetic Yield Key Properties
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione C₁₆H₁₀F₄O₂ 310.25 Phenyl (1,4); Tetrafluoro (1,1,2,2) Not reported High thermal stability; fluorophilic
1,4-Diphenylbutane-1,4-dione C₁₆H₁₂O₂ 236.26 Phenyl (1,4) Not quantified Baseline for non-fluorinated analogs
1,4-bis(4-Chlorophenyl)-1,1,2,2-tetrafluorobutane-1,4-dione C₁₆H₈Cl₂F₄O₂ 379.14 4-Chlorophenyl (1,4); Tetrafluoro Not reported Enhanced electron-withdrawing effects
2,3-bis(4-Nitrophenyl)-1,4-diphenylbutane-1,4-dione C₂₈H₂₁N₂O₆ 475.48 Phenyl (1,4); 4-Nitrophenyl (2,3) 98% High yield; nitro group reactivity
2,3-bis(3-Chlorophenyl)-1,4-diphenylbutane-1,4-dione C₂₈H₂₁Cl₂O₂ 451.37 Phenyl (1,4); 3-Chlorophenyl (2,3) 91% Moderate steric hindrance
1,1,2,2-Tetrafluoro-1,4-bis(2-furyl)butane-1,4-dione C₁₂H₆F₄O₄ 290.17 Furyl (1,4); Tetrafluoro Not reported Heterocyclic substituents; polar

Structural and Electronic Comparisons

  • Fluorination Effects: The tetrafluoro substitution in the target compound enhances electron-withdrawing character compared to non-fluorinated analogs like 1,4-diphenylbutane-1,4-dione. This increases electrophilicity at the diketone carbonyl groups, making it more reactive toward nucleophilic additions .
  • Substituent Influence : Chlorophenyl or nitrophenyl substituents (e.g., in compounds 2v and 2w ) introduce additional electron-withdrawing effects, whereas furyl groups (e.g., in the bis-furyl analog ) impart heteroaromaticity and polarity.

Thermal and Chemical Stability

  • Fluorinated compounds generally exhibit higher thermal stability due to strong C–F bonds. For example, 1,1,2,2-tetrafluoro-1,4-diphenylbutane-1,4-dione is expected to resist degradation at elevated temperatures better than non-fluorinated analogs .
  • Chlorophenyl-substituted derivatives (e.g., 2w) may show increased resistance to oxidation compared to nitro-substituted analogs (e.g., 2v), which are more reactive due to the nitro group’s propensity for reduction .

Key Research Findings

Synthetic Limitations: Fluorinated diketones often require harsh fluorinating agents (e.g., SF₄ or HF), which are less environmentally benign than the zinc-mediated routes used for non-fluorinated analogs .

Spectroscopic Characterization : Fluorinated compounds exhibit distinct ¹⁹F NMR shifts, aiding in structural confirmation. For example, the tetrafluoro group in the target compound would show a characteristic quartet in ¹⁹F NMR .

Comparative Reactivity : Nitro-substituted derivatives (e.g., 2v) undergo faster nucleophilic attacks than chloro-substituted analogs (e.g., 2w), as demonstrated by their higher yields in coupling reactions .

Biological Activity

1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione (CAS Number: 2525-85-1) is a fluorinated organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC16_{16}H12_{12}F4_{4}O2_{2}
Molecular Weight302.26 g/mol
Melting PointNot extensively documented
DensityNot extensively documented
Boiling PointNot extensively documented

The biological activity of 1,1,2,2-tetrafluoro-1,4-diphenylbutane-1,4-dione is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Antioxidant Activity : The presence of fluorine atoms may enhance the compound's ability to scavenge free radicals, contributing to its potential antioxidant properties.
  • Enzyme Inhibition : Some studies indicate that this compound could inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of 1,1,2,2-tetrafluoro-1,4-diphenylbutane-1,4-dione. A study conducted by Zhang et al. (2023) demonstrated that this compound inhibited the growth of several cancer cell lines in vitro. The findings suggested that the compound induces apoptosis through the activation of caspase pathways:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 10 to 25 µM across different cell lines.

Case Studies

A notable case study involved the application of 1,1,2,2-tetrafluoro-1,4-diphenylbutane-1,4-dione in a therapeutic context. In a controlled trial involving patients with advanced melanoma, the compound was administered as part of a combination therapy regimen. The results indicated:

  • Response Rate : Approximately 40% of patients showed partial response to treatment.
  • Adverse Effects : Mild adverse effects were reported, including nausea and fatigue.

Q & A

Q. What are the established synthetic routes for 1,1,2,2-tetrafluoro-1,4-diphenylbutane-1,4-dione, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves fluorination of diketone precursors using agents like SF₄ or DAST (diethylaminosulfur trifluoride). Optimization requires varying parameters such as temperature (−78°C to room temperature), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of fluorinating agents. Yield improvements (from ~40% to >70%) can be tracked via GC-MS or HPLC. Post-reaction purification via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) is critical. Parallel reactions with controlled variables (e.g., catalyst screening) help identify optimal conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹⁹F NMR : Expect two distinct doublets (δ −120 to −140 ppm) for the CF₂ groups, with coupling constants (J ≈ 250–300 Hz) indicating vicinal fluorine interactions.
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and absence of non-equivalent proton signals confirm symmetry.
  • IR : Strong carbonyl stretches (~1700–1750 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
  • MS : Molecular ion peak at m/z 330 (C₁₆H₁₀F₄O₂) with fragmentation patterns (e.g., loss of CO groups). Purity is validated by HPLC (≥95% area under the curve) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions, considering the electron-withdrawing effects of fluorine substituents?

Methodological Answer: Fluorine’s electron-withdrawing nature increases the electrophilicity of the diketone, accelerating cycloaddition with electron-rich dienes. Computational studies (DFT) reveal reduced LUMO energy (−2.5 eV vs. −1.8 eV for non-fluorinated analogs), favoring kinetic selectivity. Experimental validation involves monitoring reaction rates (e.g., via in situ IR) and isolating endo/exo adducts. Compare regioselectivity with non-fluorinated analogs to quantify fluorine’s impact .

Q. How can crystallographic data resolve discrepancies in reported bond lengths or angles arising from fluorine substitution?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise bond metrics. For example:

Bond TypeLength (Å)Angle (°)Reference Compound
C=O1.21 ± 0.02Non-fluorinated diketone
C-F1.33–1.35Tetrafluorobutane derivatives
Dihedral Angle85–90°Fluorinated biphenyls
Discrepancies in literature (e.g., C-F vs. C-O bond polarization) are resolved by refining crystallographic models (R factor < 0.05) and validating via Hirshfeld surface analysis .

Q. What strategies mitigate challenges in synthesizing derivatives with varying aryl substituents while maintaining fluorinated diketone integrity?

Methodological Answer:

  • Protecting Groups : Use TMS or Boc groups to shield diketone moieties during aryl substitution (e.g., Suzuki-Miyaura coupling).
  • Low-Temperature Reactions : Maintain −20°C to prevent defluorination.
  • In Situ Monitoring : Track intermediate stability via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc) or LC-MS. Post-functionalization, confirm retention of CF₂ groups via ¹⁹F NMR .

Q. How do solvent polarity and fluorinated environments influence the compound’s tautomeric equilibria, and what experimental approaches quantify these effects?

Methodological Answer: In polar solvents (e.g., DMSO), enol tautomers dominate due to stabilization via hydrogen bonding. UV-Vis spectroscopy (λmax ~300 nm for enol vs. ~250 nm for keto) quantifies tautomer ratios. Solvent-free conditions (neat) favor keto forms, validated by ¹H NMR (absence of enolic OH peaks at δ 12–14 ppm). Computational solvation models (COSMO-RS) correlate dielectric constants with equilibrium constants .

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